

# Biological Activities of N-substituted Isatin Derivatives: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 1-Isopropyl-1H-indole-2,3-dione

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## Abstract

Isatin (1H-indole-2,3-dione), a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. Substitution at the N-1 position of the isatin ring has proven to be a particularly effective strategy for modulating and enhancing its pharmacological profile. This technical guide provides a comprehensive overview of the diverse biological activities of N-substituted isatin derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document delves into the experimental methodologies employed to evaluate these activities, presents quantitative data in a comparative format, and elucidates the underlying mechanisms of action through detailed signaling pathway diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents based on the isatin scaffold.

## Introduction

Isatin is an endogenous compound found in various plants and animals, and its derivatives have been the subject of extensive research for their therapeutic potential.<sup>[1]</sup> The isatin core possesses a unique structural feature with a lactam ring fused to a benzene ring, and two carbonyl groups at positions 2 and 3, which are amenable to various chemical modifications. N-substitution on the indole nitrogen is a key synthetic strategy that allows for the fine-tuning of lipophilicity, steric bulk, and electronic properties, thereby influencing the biological activity of

the resulting derivatives.<sup>[2]</sup> This guide explores the significant advancements in the study of N-substituted isatin derivatives and their promise in addressing a range of diseases.

## Anticancer Activities

N-substituted isatin derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

## Quantitative Anticancer Data

The anticancer efficacy of various N-substituted isatin derivatives has been quantified using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC<sub>50</sub>) being a key parameter. The following table summarizes the IC<sub>50</sub> values of representative N-substituted isatin derivatives against various cancer cell lines.

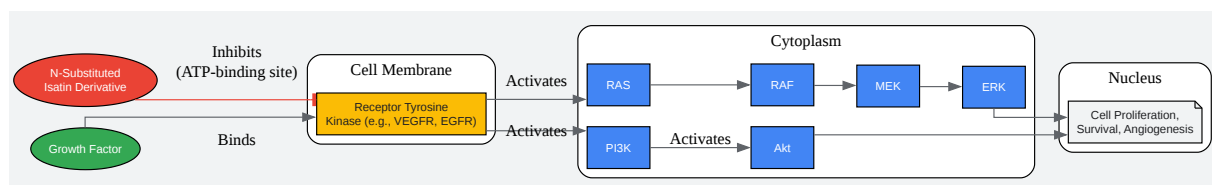
Compound/Derivative	N-Substitution	Cancer Cell Line	IC50 (μM)	Reference
Isatin-benzimidazole hybrid	N-benzyl	HT-29 (Colon)	1.17	[3]
ZR-75 (Breast)	1.17	[3]		
A-549 (Lung)	1.17	[3]		
Bis-isatin analogue	Diethylene glycol linker	Hela (Cervical)	>2.5-fold more active than etoposide	[3]
HCT-116 (Colon)	>2.5-fold more active than etoposide	[3]		
A549 (Lung)	>2.5-fold more active than etoposide	[3]		
MCF-7/DOX (Resistant Breast)	>2.5-fold more active than etoposide	[3]		
Benzofuran-isatin conjugate	Varies	MCF-7 (Breast)	47.6 - 96.7	[3]
MCF-7/DOX (Resistant Breast)	47.6 - 96.7	[3]		
DU-145 (Prostate)	47.6 - 96.7	[3]		
MDR DU-145 (Resistant Prostate)	47.6 - 96.7	[3]		
Isatin-linked chalcone	Varies	HepG-2 (Liver)	2.88 - 62.88	[3]

MCF-7 (Breast)	2.88 - 62.88	[3]		
HCT-116 (Colon)	2.88 - 62.88	[3]		
Benzofuran– isatin hybrid	Pentylene and hexylene linkers	A549 (Lung)	77.2–88.9 / 65.4–89.7	[4]
HepG2 (Liver)	77.2–88.9 / 65.4–89.7	[4]		
MCF-7 (Breast)	77.2–88.9 / 65.4–89.7	[4]		
PC-3 (Prostate)	77.2–88.9 / 65.4–89.7	[4]		
HeLa (Cervical)	77.2–88.9 / 65.4–89.7	[4]		
Isatin- podophyllotoxin hybrid (7f)	Varies	KB (Epidermoid carcinoma)	1.99 ± 0.22	[5]
A549 (Lung)	0.90 ± 0.09	[5]		
Isatin-1,2,3- triazole (3a)	Phenyl-triazole	HeLa (Cervical)	6.52±0.04	[6]
Isatin-1,2,3- triazole (3b)	Phenyl-triazole	HeLa (Cervical)	2.78±0.04	[6]
Isatin-1,2,3- triazole (3d)	Benzyl-triazole	HepG2 (Liver)	7.09±0.037	[6]
Isatin-1,2,3- triazole (3h)	Benzyl-triazole	HepG2 (Liver)	2.25±0.04	[6]
Isatin-thiazole- imidazole hybrid (3i)	Varies	MCF-7 (Breast)	26.98 µg/mL	[7]
SKVO3 (Ovarian)	36.12 µg/mL	[7]		

Isatin-thiazole-imidazole hybrid (3j)	Varies	MCF-7 (Breast)	24.11 µg/mL	[7]
SKVO3 (Ovarian)	38.43 µg/mL	[7]		
Imidazolidine-based isatin (IST-02)	Varies	HuH-7 (Hepatocellular carcinoma)	3.07 ± 9.47	[8]
Thiazolidine-based isatin (IST-04)	Varies	HuH-7 (Hepatocellular carcinoma)	14.60 ± 2.49	[8]
Isatin-purine hybrid (15)	Varies	HeLa (Cervical)	1.09 ± 0.1	[9]
MCF-7 (Breast)	1.13 ± 0.1	[9]		
A549 (Lung)	2.07 ± 0.2	[9]		
HCT-116 (Colon)	1.58 ± 0.1	[9]		

## Mechanisms of Anticancer Action

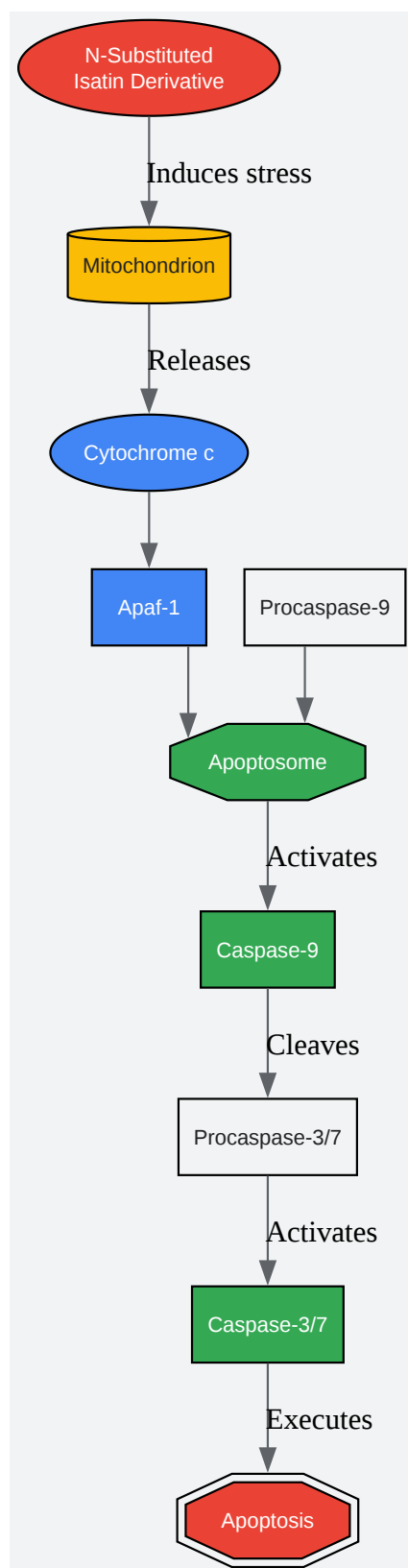
Many N-substituted isatin derivatives function as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial for cancer cell signaling and proliferation.[10] For instance, derivatives of isatin have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2).[4][9] Inhibition of these kinases disrupts downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, leading to cell cycle arrest and apoptosis. Sunitinib, an FDA-approved anticancer drug, is a notable example of an isatin-based tyrosine kinase inhibitor.[10]



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### Inhibition of Receptor Tyrosine Kinase Signaling by N-Substituted Isatin Derivatives.

N-substituted isatin derivatives can induce apoptosis, or programmed cell death, in cancer cells through the activation of caspases, a family of cysteine proteases that execute the apoptotic process.[11] Studies have shown that these compounds can specifically activate initiator caspases like caspase-9 and executioner caspases like caspase-3 and caspase-7, leading to the cleavage of cellular substrates and ultimately, cell death.[9]



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Induction of Apoptosis via the Intrinsic Caspase Activation Pathway.

## Antimicrobial Activities

The emergence of multidrug-resistant pathogens poses a significant threat to global health. N-substituted isatin derivatives have demonstrated promising antimicrobial activity against a range of bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.

## Quantitative Antimicrobial Data

The antimicrobial potency of N-substituted isatin derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.



Compound/Derivative	N-Substitution	Microorganism	MIC (µg/mL)	Reference
Isatin-decorated thiazole (7f)	4-methoxy	Staphylococcus aureus (MRSA)	1	
Isatin-decorated thiazole (11a)	Unsubstituted	Staphylococcus aureus (MRSA)	8	
Isatin-decorated thiazole (11d)	4-nitro	Staphylococcus aureus (MRSA)	8	
Isatin-decorated thiazole (7b)	4-chloro	Escherichia coli	4	
Isatin-decorated thiazole (7d)	4-fluoro	Escherichia coli	4	
Isatin-decorated thiazole (14b)	4-chloro	Escherichia coli	4	
Isatin-decorated thiazole (7h)	3-methyl-4-fluorophenyl	Candida albicans	128	
Isatin-decorated thiazole (11f)	3-methyl-4-fluorophenyl	Candida albicans	128	
4-(1-aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamide (3b)	Varies	Various bacteria	3.12	<a href="#">[8]</a>
4-(1-aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamide (3e)	Varies	Candida tropicalis, Trichophyton rubrum	6.25	<a href="#">[8]</a>

Imidazolone derivative (VIIIb)	5-Cl	Staphylococcus aureus	- (Highest activity)	<a href="#">[12]</a>
Imidazolone derivative (VIIIc)	5-Br	Staphylococcus aureus	- (Highest activity)	<a href="#">[12]</a>
Imidazolone derivative (VIId)	5-F	Staphylococcus aureus	- (Highest activity)	<a href="#">[12]</a>
Moxifloxacin-amide-1,2,3-triazole-isatin hybrid	Varies	Gram-positive and Gram-negative bacteria	0.03 to 128	<a href="#">[13]</a>

## Antiviral Activities

Isatin derivatives have a long history of investigation as antiviral agents, with some of the earliest synthetic antiviral drugs being based on the isatin scaffold. N-substitution has been a key strategy in developing isatin-based compounds with activity against a variety of viruses, including human immunodeficiency virus (HIV), severe acute respiratory syndrome coronavirus (SARS-CoV), and hepatitis C virus (HCV).

## Quantitative Antiviral Data

The antiviral activity is often expressed as the 50% effective concentration (EC<sub>50</sub>) or the 50% inhibitory concentration (IC<sub>50</sub>), representing the concentration of the compound that inhibits viral replication by 50%.

Compound/Derivative	N-Substitution	Virus	EC50/IC50 (μM or μg/mL)	Reference
Isatin-oxadiazole hybrid (III)	Varies	SARS-CoV-2	13.84 μM	[14]
Isatin-oxadiazole hybrid (IV)	Varies	SARS-CoV-2	4.63 μM	[14]
N-substituted isatin (Ia)	Varies	SARS-CoV-2 Mpro	45 nM	[14]
N-substituted isatin (Ib)	Varies	SARS-CoV-2 Mpro	47 nM	[14]
N-substituted isatin (Ic)	Varies	SARS-CoV-2 Mpro	53 nM	[14]
4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidiny)benzene sulphonamide (SPIII-5H)	Varies	HCV	17 μg/mL (EC50)	
Bromo derivative (SPIII-Br)	Varies	HCV	19 μg/mL (EC50)	
5-fluoro derivative	Varies	HCV	6 μg/mL	
Norfloxacin-isatin Mannich base (1a)	Varies	HIV-1	11.3 μg/mL (EC50)	[6]
Norfloxacin-isatin Mannich base (1b)	Varies	HIV-1	13.9 μg/mL (EC50)	[6]

Aminopyrimidinimino isatin (9l)	Varies	HIV-1	12.1 - 62.1 $\mu\text{g/mL}$ (EC50)	[6]
Isatin $\beta$ -thiosemicarbazone (10c, f, i)	Varies	HIV-1	2.62–3.40 $\mu\text{M}$ (EC50)	[6]
Schiff base (11a)	Varies	HIV-1	8 $\mu\text{g/mL}$ (EC50)	[6]
Schiff base (11e)	Varies	HIV-2	41.5 $\mu\text{g/mL}$ (EC50)	[6]
N-substituted isatin (4o)	Benzothiophene methyl	SARS-CoV 3CLpro	0.95 $\mu\text{M}$ (IC50)	[15]

## Anti-inflammatory Activities

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. N-substituted isatin derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating key inflammatory pathways.

## Quantitative Anti-inflammatory Data

The anti-inflammatory activity of N-substituted isatin derivatives is often assessed in vivo using models like the carrageenan-induced paw edema test, where the percentage inhibition of edema is measured.

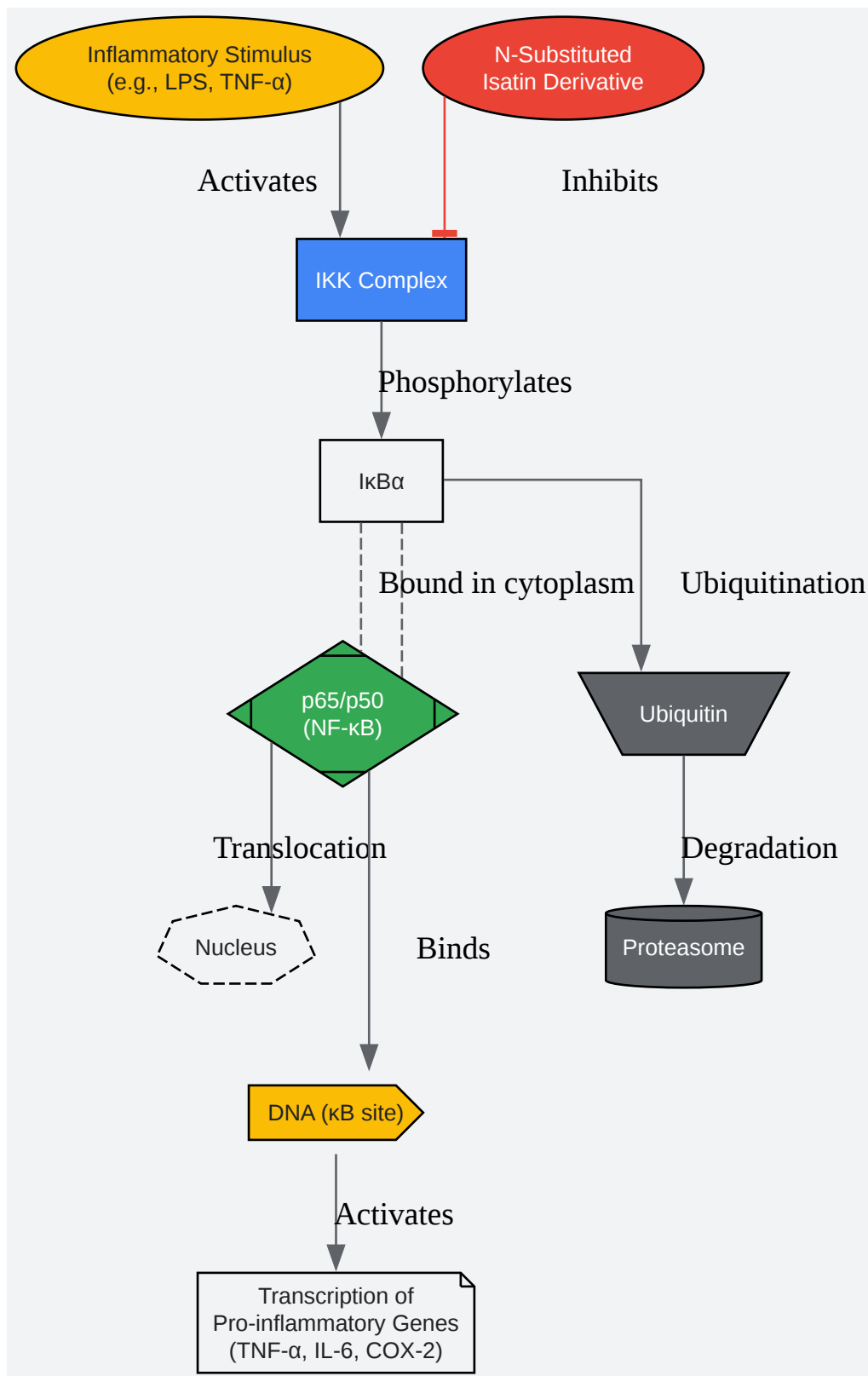
Compound/ Derivative	N- Substitutio n	Animal Model	Dose	% Inhibition of Edema	Reference
2-hydroxy-N'-(2-oxoindolin-3-ylidene) benzohydrazide (VIIfc)	5-Cl	Rat	100 mg/kg	65%	<a href="#">[16]</a>
2-hydroxy-N'-(2-oxoindolin-3-ylidene) benzohydrazide (VIId)	5-Br	Rat	100 mg/kg	63%	<a href="#">[16]</a>
2-hydroxy-N'-(2-oxoindolin-3-ylidene) benzohydrazide (VIIi)	7-Cl	Rat	100 mg/kg	62%	<a href="#">[16]</a>
2-hydroxy-N'-(2-oxoindolin-3-ylidene) benzohydrazide (VIIj)	7-Br	Rat	100 mg/kg	60%	<a href="#">[16]</a>
2-[(1H-benzimidazol-2-ylmethyl)sulfonyl]-N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (VIIIc)	5-CH3	Rat	-	68.56%	<a href="#">[15]</a>

2-[(1H-benzimidazol-2-ylmethyl)sulfonyl]-N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]aceto hydrazide (VIIIId)	7-CH3	Rat	-	61.41%	<a href="#">[15]</a>
Isatin-carbamate derivative (3a)	Varies	Rat	-	Highest activity in series	<a href="#">[17]</a>
N1-alkylated isatin (10)	Alkyl	Mouse (LPS-activated microglia)	25 $\mu$ M	Reduces NO release 2.6-fold	<a href="#">[18]</a>
Chlorinated isatin (20)	Chloro	Mouse (LPS-activated microglia)	25 $\mu$ M	Reduces NO release 3-fold (up to 68%)	<a href="#">[18]</a>

## Mechanism of Anti-inflammatory Action: Inhibition of the NF- $\kappa$ B Pathway

A key mechanism underlying the anti-inflammatory effects of N-substituted isatin derivatives is the inhibition of the Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway.[\[19\]](#) NF- $\kappa$ B is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. In resting cells, NF- $\kappa$ B is sequestered in the cytoplasm by inhibitor of  $\kappa$ B (I $\kappa$ B) proteins. Upon stimulation by inflammatory signals, the I $\kappa$ B kinase (IKK) complex phosphorylates I $\kappa$ B $\alpha$ , leading to its ubiquitination and subsequent degradation by the proteasome. This allows the p65/p50 NF- $\kappa$ B dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. N-substituted isatin derivatives can interfere with this pathway at multiple points,

including the inhibition of IKK, which prevents I $\kappa$ B $\alpha$  phosphorylation and degradation, thereby blocking NF- $\kappa$ B nuclear translocation.



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Inhibition of the NF- $\kappa$ B Signaling Pathway by N-Substituted Isatin Derivatives.

## Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

### General Synthesis of N-Substituted Isatin Derivatives

A common method for the synthesis of N-substituted isatins involves the N-alkylation or N-arylation of the isatin core.

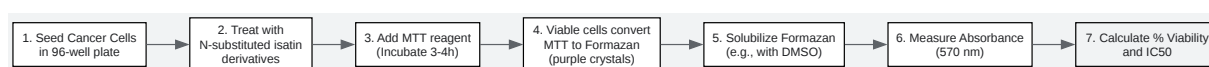
- Synthesis of N-Benzyl Isatin:
  - To a solution of isatin (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate ( $K_2CO_3$ ) (1.2-1.5 equivalents).
  - Stir the mixture at room temperature for 30-60 minutes.
  - Add the corresponding benzyl halide (e.g., benzyl bromide or benzyl chloride) (1.1-1.2 equivalents) dropwise to the reaction mixture.
  - Heat the reaction mixture at a specified temperature (e.g., 80°C) for several hours (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
  - After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
  - The precipitated product is collected by filtration, washed with water, and dried.
  - The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.<sup>[2][20]</sup>

### Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.



- Protocol:
  - Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
  - Treat the cells with various concentrations of the N-substituted isatin derivatives for a specified period (e.g., 48 or 72 hours).
  - After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
  - The MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.
  - Aspirate the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
  - Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
  - The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.<sup>[7][18]</sup>



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Workflow for the MTT Cytotoxicity Assay.

## Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

- Protocol:

- Prepare a series of twofold dilutions of the N-substituted isatin derivatives in a liquid growth medium in a 96-well microtiter plate.
- Inoculate each well with a standardized suspension of the test microorganism.
- Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).
- Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
- The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[\[5\]](#)[\[19\]](#)[\[21\]](#)

## Antiviral Activity: Plaque Reduction Assay

This assay is used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.

- Protocol:
  - Seed a confluent monolayer of susceptible host cells in a multi-well plate.
  - Prepare serial dilutions of the N-substituted isatin derivative.
  - Pre-incubate the virus with the different concentrations of the compound.
  - Infect the cell monolayers with the virus-compound mixture.
  - After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
  - Incubate the plates until plaques (zones of cell death) are visible.
  - Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
  - The percentage of plaque reduction is calculated for each compound concentration compared to the virus control (no compound), and the EC50 or IC50 is determined.[\[15\]](#)[\[22\]](#)

[\[23\]](#)

## Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

- Protocol:
  - Administer the N-substituted isatin derivative or a reference anti-inflammatory drug (e.g., indomethacin) to a group of rats, typically orally or intraperitoneally. A control group receives the vehicle.
  - After a set period (e.g., 30-60 minutes), induce inflammation by injecting a solution of carrageenan into the sub-plantar region of the rat's hind paw.
  - Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or calipers.
  - The increase in paw volume (edema) is calculated for each time point.
  - The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to that of the control group.[\[4\]](#)[\[6\]](#)[\[24\]](#)[\[25\]](#)

## Conclusion

N-substituted isatin derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their synthetic accessibility and the ease of modification at the N-1 position provide a powerful platform for the development of novel therapeutic agents. The data and methodologies presented in this guide highlight the significant potential of N-substituted isatins in the fields of oncology, infectious diseases, and inflammatory disorders. Further research focusing on lead optimization, in vivo efficacy, and detailed mechanistic studies will be crucial in translating the therapeutic promise of these compounds into clinical applications. This in-depth technical guide serves as a foundational resource to aid researchers and drug development professionals in their efforts to harness the full potential of the isatin scaffold.

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